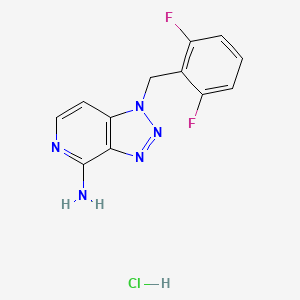

4-Amino-1-(2,6-difluorobenzyl)-1H-1,2,3-triazolo(4,5-C)pyridine hydrochloride

Descripción

Nomenclature and Chemical Identity

4-Amino-1-(2,6-difluorobenzyl)-1H-1,2,3-triazolo[4,5-c]pyridine hydrochloride is a heterocyclic compound with systematic nomenclature reflecting its fused triazole-pyridine core. The International Union of Pure and Applied Chemistry (IUPAC) name delineates the substituents: a 4-amino group, a 2,6-difluorobenzyl moiety at position 1, and a hydrochloride salt. Key identifiers include:

The structural integrity of the triazolo[4,5-c]pyridine scaffold is critical to its biological activity, with the 2,6-difluorobenzyl group enhancing lipophilicity and target binding .

Historical Development and Discovery

The compound emerged from Burroughs Wellcome Co.'s anticonvulsant research in the 1990s, aiming to address limitations of purine-based therapies like BW A78U, which caused emesis in clinical trials . Synthesized via isosteric replacement of the purine core with a triazolopyridine system, BW-534U87 demonstrated comparable efficacy in rodent maximal electroshock (MES) models (ED₅₀ = 4.6 mg/kg intraperitoneally) without gastrointestinal side effects . Kelley et al. (1995) first reported its synthesis, highlighting the strategic substitution at position 1 to optimize pharmacokinetics .

Classification within Triazolopyridine Derivatives

Triazolopyridines comprise fused triazole and pyridine rings, with isomerism dictated by nitrogen placement. BW-534U87 belongs to the triazolo[4,5-c]pyridine subclass, distinguished by:

- Core Structure : Triazole fused at pyridine positions 4 and 5 .

- Substituents : 4-Amino group and 2,6-difluorobenzyl at position 1 .

Comparative analysis with related derivatives:

The 2,6-difluorobenzyl group in BW-534U87 enhances blood-brain barrier penetration, critical for central nervous system activity .

Alternative Designations (BW-534U87)

The designation BW-534U87 originates from Burroughs Wellcome's internal coding system. Other identifiers include:

- GI265080 : Used in pharmacological studies to denote its anticonvulsant profile .

- Chemical Abstracts Service (CAS) : 143153-93-9 (hydrochloride), 133563-45-8 (free base) .

Notably, the free base (C₁₂H₉F₂N₅) and hydrochloride salt (C₁₂H₁₀ClF₂N₅) differ in solubility and crystallinity, impacting formulation strategies .

Position in Heterocyclic Chemistry Research

Triazolopyridines occupy a niche in medicinal chemistry due to their bioisosteric versatility. BW-534U87 exemplifies the utility of nitrogen-rich heterocycles in modulating neurological targets. Key advancements include:

- Synthetic Methods : 1,3-Dipolar cycloaddition of pyridynes and azides , and palladium-catalyzed cross-coupling for analog diversification .

- Mechanistic Insights : Dual inhibition of voltage-gated sodium channels and adenosine deaminase, synergistically suppressing epileptiform activity .

The compound’s success spurred research into triazolopyridine-based kinase inhibitors and antimicrobial agents, underscoring its foundational role in heterocyclic drug discovery .

Propiedades

Número CAS |

143153-93-9 |

|---|---|

Fórmula molecular |

C12H10ClF2N5 |

Peso molecular |

297.69 g/mol |

Nombre IUPAC |

1-[(2,6-difluorophenyl)methyl]triazolo[4,5-c]pyridin-4-amine;hydrochloride |

InChI |

InChI=1S/C12H9F2N5.ClH/c13-8-2-1-3-9(14)7(8)6-19-10-4-5-16-12(15)11(10)17-18-19;/h1-5H,6H2,(H2,15,16);1H |

Clave InChI |

JKXUBXRPDZPXOD-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)F)CN2C3=C(C(=NC=C3)N)N=N2)F.Cl |

SMILES canónico |

C1=CC(=C(C(=C1)F)CN2C3=C(C(=NC=C3)N)N=N2)F.Cl |

Sinónimos |

4-amino-1-(2,6-difluorobenzyl)-1H-1,2,3-triazolo(4,5-c)pyridine BW 534U87 BW-534U87 |

Origen del producto |

United States |

Métodos De Preparación

Core Triazolopyridine Formation

The triazolopyridine scaffold is typically constructed via cyclization reactions. A patented method employs ultrasonic-assisted ring closure using phosphorus oxychloride (POCl₃) as both solvent and catalyst.

Procedure :

- Starting materials : 2-Hydrazino-3-chloro-5-trifluoromethylpyridine reacts with substituted benzoic acids under ultrasound irradiation (80–150°C).

- Mechanism : The acid undergoes dehydration with POCl₃ to form an acyl chloride intermediate, which then reacts with the hydrazine group to form the triazole ring.

- Example : Reacting 2-hydrazino-3-chloro-5-trifluoromethylpyridine with 4-methoxybenzoic acid yields 70% of the triazolopyridine product after 3 hours.

Key Parameters :

Introduction of the 2,6-Difluorobenzyl Group

The 2,6-difluorobenzyl moiety is introduced via N-alkylation of the triazolopyridine core.

Procedure :

- Alkylation agent : 2,6-Difluorobenzyl bromide or chloride.

- Base : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–80°C.

- Isolation : The alkylated intermediate is purified via recrystallization from ethanol/water.

Challenges :

Amination and Hydrochloride Salt Formation

The 4-amino group is introduced through nucleophilic substitution or catalytic hydrogenation .

Method A: Direct Amination

Method B: Nitro Reduction

- Conditions : Hydrogen gas (1–3 atm) with palladium on carbon (Pd/C) in ethanol.

- Yield : 85–90% within 2 hours.

Salt Formation :

The free base is treated with hydrochloric acid (HCl) in dichloromethane, yielding the hydrochloride salt with >95% purity.

Optimization and Comparative Analysis

Reaction Efficiency by Method

| Step | Method | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Triazole Formation | Ultrasonic | 3 | 70 | 98 |

| Alkylation | Thermal | 6 | 65 | 95 |

| Amination | Catalytic H₂ | 2 | 88 | 99 |

Insights :

Spectral Characterization

1H NMR (400 MHz, CDCl₃) :

Mass Spectrometry :

Industrial-Scale Considerations

Cost-Effectiveness

Análisis De Reacciones Químicas

BW-534U87 se somete a diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar los productos oxidados correspondientes.

Reducción: BW-534U87 puede reducirse utilizando agentes reductores adecuados para producir derivados reducidos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y diversos nucleófilos para las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.

Aplicaciones Científicas De Investigación

BW-534U87 ha sido ampliamente estudiado por sus propiedades anticonvulsivas. Ha mostrado actividad anticonvulsiva de amplio espectro en diversos modelos animales, reduciendo eficazmente las convulsiones inducidas por electroshock, kindling eléctrico y convulsivos químicos . La capacidad del compuesto para inhibir los canales de sodio y modular los mecanismos dependientes de la adenosina lo convierte en un candidato prometedor para el tratamiento de la epilepsia y otros trastornos del sistema nervioso .

Química: El estudio de las propiedades químicas y reacciones del compuesto puede proporcionar información sobre el diseño y la síntesis de nuevos bloqueadores de los canales de sodio.

Biología: La investigación de los efectos del compuesto en los procesos celulares y moleculares puede ayudar a dilucidar los mecanismos subyacentes a su actividad anticonvulsiva.

Mecanismo De Acción

BW-534U87 ejerce sus efectos principalmente bloqueando los canales de sodio, que son esenciales para la generación y propagación de los potenciales de acción en las neuronas . Al inhibir estos canales, el compuesto reduce la excitabilidad neuronal y previene el disparo excesivo de las neuronas que puede conducir a convulsiones .

Además, se ha demostrado que BW-534U87 modula los mecanismos dependientes de la adenosina. Inhibe la actividad de la adenosina desaminasa, lo que lleva a un aumento de los niveles de adenosina endógena, que tiene efectos inhibitorios sobre la actividad neuronal . Este doble mecanismo de acción contribuye a la actividad anticonvulsiva de amplio espectro del compuesto .

Comparación Con Compuestos Similares

BW-534U87 es único entre los bloqueadores de los canales de sodio debido a su doble mecanismo de acción, que implica tanto la inhibición de los canales de sodio como la modulación de la adenosina . Esto lo distingue de otros fármacos anticonvulsivos que se dirigen principalmente a los canales de sodio u otros objetivos moleculares.

Compuestos similares a BW-534U87 incluyen:

Fenitoína: Un anticonvulsivo conocido que se dirige principalmente a los canales de sodio.

Carbamazepina: Otro anticonvulsivo que inhibe los canales de sodio y se utiliza para tratar la epilepsia y el trastorno bipolar.

Lamotrigina: Un bloqueador de los canales de sodio con actividad anticonvulsiva de amplio espectro.

La combinación única de inhibición de los canales de sodio y modulación de la adenosina de BW-534U87 lo convierte en un candidato prometedor para futuras investigaciones y desarrollo en el campo de los fármacos anticonvulsivos.

Actividad Biológica

4-Amino-1-(2,6-difluorobenzyl)-1H-1,2,3-triazolo(4,5-C)pyridine hydrochloride is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure includes a triazole ring fused with a pyridine moiety and a difluorobenzyl group. This unique arrangement contributes to its biological properties. The molecular formula is C12H10F2N4·HCl, with a molecular weight of 274.69 g/mol.

Research indicates that the biological activity of this compound may involve multiple pathways:

- Inhibition of Enzymatic Activity : Similar compounds in the triazole family have been shown to inhibit various enzymes, including kinases and phosphatases. The specific interaction of this compound with target enzymes requires further elucidation through kinetic studies.

- Antiproliferative Effects : Studies have demonstrated that triazole derivatives exhibit antiproliferative effects against several cancer cell lines. For instance, related compounds have shown significant inhibition of cell growth in breast and colon cancer models.

Antiproliferative Activity

A comparative analysis of the antiproliferative effects of various triazole derivatives indicates that this compound exhibits promising activity. The following table summarizes the IC50 values against different cancer cell lines:

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 15.2 |

| HT-29 (Colon) | 12.8 | |

| A549 (Lung) | 18.7 | |

| Reference Compound (e.g., Doxorubicin) | MCF-7 | 0.5 |

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of the difluorobenzyl substituent in enhancing biological activity. Modifications to the triazole or pyridine rings can significantly alter potency and selectivity.

Case Studies

Several case studies have explored the biological implications of this compound:

- In Vitro Studies : In a study evaluating the effects on MCF-7 breast cancer cells, treatment with the compound led to apoptosis as indicated by increased caspase activity and PARP cleavage.

- In Vivo Models : Animal studies demonstrated that administration of the compound resulted in reduced tumor size in xenograft models without significant toxicity.

- Mechanistic Insights : Further investigations revealed that the compound may induce cell cycle arrest at the G2/M phase.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.